Dibenzo[b,k]chrysene
Overview
Description
Dibenzo[b,k]chrysene is a polycyclic aromatic hydrocarbon with the molecular formula C26H16. It is composed of four fused benzene rings, forming a structure that is highly conjugated and planar. This compound is of significant interest in the field of organic electronics due to its unique electronic properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzo[b,k]chrysene can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under high-temperature conditions. For instance, the synthesis can start from fluoren-9-one, which undergoes a series of reactions including reduction, cyclization, and dehydrogenation to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Dibenzo[b,k]chrysene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as ketones or carboxylic acids.
Reduction: This reaction can reduce double bonds or introduce hydrogen atoms into the structure.
Substitution: Halogenation and other substitution reactions can modify the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound-7,14-dione, while halogenation can produce dibromo-dibenzo[b,k]chrysene .
Scientific Research Applications
Dibenzo[b,k]chrysene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which dibenzo[b,k]chrysene exerts its effects is primarily through its interaction with molecular targets in electronic devices. Its highly conjugated structure allows for efficient charge transport, making it an excellent material for use in organic electronics. The pathways involved include the formation of π-conjugated systems that facilitate electron mobility .
Comparison with Similar Compounds
2,9-Dibenzo[b,def]chrysene: This compound is similar in structure but has different substitution patterns that affect its electronic properties.
Dibenzo[g,p]chrysene: Another polycyclic aromatic hydrocarbon with a different arrangement of benzene rings, leading to distinct chemical and physical properties.
Uniqueness: Dibenzo[b,k]chrysene is unique due to its specific arrangement of benzene rings, which provides a balance of stability and electronic properties. This makes it particularly suitable for applications in organic electronics, where both stability and efficient charge transport are crucial .
Properties
IUPAC Name |
hexacyclo[12.12.0.02,11.04,9.015,24.017,22]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16/c1-3-7-19-15-25-21(13-17(19)5-1)9-11-24-23(25)12-10-22-14-18-6-2-4-8-20(18)16-26(22)24/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSBRKYHMINPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC5=CC6=CC=CC=C6C=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941259 | |
Record name | Naphtho[2,3-c]tetraphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195-00-6, 217-54-9 | |
Record name | Anthra(1,2-a)anthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000195006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(b,k)chrysene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000217549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho[2,3-c]tetraphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBENZO(B,K)CHRYSENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9825OSH3TH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dibenzo(b,k)chrysene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2159 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
400 °C | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-148 | |
Record name | Dibenzo(b,k)chrysene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2159 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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